molecular formula C13H21N2NaO3 B14468900 5-(1,3-Dimethylpentyl)-5-ethylbarbituric acid sodium salt CAS No. 66941-14-8

5-(1,3-Dimethylpentyl)-5-ethylbarbituric acid sodium salt

Katalognummer: B14468900
CAS-Nummer: 66941-14-8
Molekulargewicht: 276.31 g/mol
InChI-Schlüssel: HLXMSGPBTOZQDY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,3-Dimethylpentyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound with a unique structure that includes a pyrimidinedione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dimethylpentyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the reaction of 1,3-dimethylpentyl and ethyl groups with a pyrimidinedione core. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dimethylpentyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

5-(1,3-Dimethylpentyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(1,3-Dimethylpentyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidinedione derivatives such as:

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 1,3-Dimethyl-2-imidazolidinone
  • Hexamethylphosphoramide

Uniqueness

What sets 5-(1,3-Dimethylpentyl)-5-ethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione apart is its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

66941-14-8

Molekularformel

C13H21N2NaO3

Molekulargewicht

276.31 g/mol

IUPAC-Name

sodium;5-ethyl-5-(4-methylhexan-2-yl)pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C13H22N2O3.Na/c1-5-8(3)7-9(4)13(6-2)10(16)14-12(18)15-11(13)17;/h8-9H,5-7H2,1-4H3,(H2,14,15,16,17,18);/q;+1/p-1

InChI-Schlüssel

HLXMSGPBTOZQDY-UHFFFAOYSA-M

Kanonische SMILES

CCC(C)CC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.